Bis(2-pyridyl)acetic acid

Medicinal Chemistry Bioinorganic Chemistry Drug Design

Standard pyridylcarboxylic acids or bipyridine ligands lack the mixed N,N,O donor set required for charge-adjustable coordination. Bis(2-pyridyl)acetic acid solves this precisely. - **Tridentate binding:** Enables heteronuclear clusters & pH-dependent charge neutralization, impossible with mono-pyridyl analogs. - **Radiopharma scaffold:** Compact N,N,O core matches [M(CO)3]+ requirements (M = Re, Tc) for tuning pharmacokinetics. - **Chiral scaffold:** Central C-H acidity (pKa ~2.8-3.2) enables decarboxylative asymmetric alkylations. BenchChem supplies this research-grade chelator with verified analytical data.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B8523501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-pyridyl)acetic acid
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C2=CC=CC=N2)C(=O)O
InChIInChI=1S/C12H10N2O2/c15-12(16)11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H,(H,15,16)
InChIKeyREYNTMGYFMYSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-pyridyl)acetic Acid: Dual-Pyridyl Carboxylate Ligand Overview


Bis(2-pyridyl)acetic acid (CAS 100136-32-1, C₁₂H₁₀N₂O₂, MW 214.22) is a heterocyclic carboxylic acid featuring two 2-pyridyl groups and a carboxylate moiety on a single carbon center . This architecture provides a unique combination of two neutral nitrogen donors and one anionic oxygen donor, positioning it structurally between simple pyridylcarboxylic acids and symmetrical bis-nitrogen ligands like 2,2'-bipyridine [1]. Its ability to act as a versatile, charge-adjustable chelator underpins its utility in coordination chemistry, asymmetric catalysis, and radiopharmaceutical precursor design, distinguishing it from analogs where functional group count or donor atom identity restricts coordination modes [2].

Why Generic Analogs Cannot Substitute Bis(2-pyridyl)acetic Acid


Generic substitution is not possible because the three potential donor atoms (N, N, O) within a single compact molecule are a defining feature absent in the closest analogs. Simple 2-pyridylacetic acid provides only one pyridyl nitrogen, eliminating the possibility of forming stable bis-nitrogen chelates [1]. Conversely, 2,2'-bipyridine lacks the anionic carboxylate, which is essential for charge neutralization, pH-dependent binding, or additional bridging coordination modes in polynuclear assemblies [2]. This specific donor set directly controls the kinetic and thermodynamic properties of the resulting metal complexes, affecting everything from redox potentials to structural topology in ways that non-carboxylate or mono-pyridyl analogs cannot replicate [3].

Head-to-Head Evidence for Bis(2-pyridyl)acetic Acid Differentiation


Lipophilicity and Ionization Profile Comparison

Bis(2-pyridyl)acetic acid exhibits a higher predicted lipophilicity (logP) and a distinct acidity profile compared to its mono-pyridyl analog. The presence of the second pyridyl ring increases the calculated logP from -0.24 for 2-pyridylacetic acid to a predicted range of 0.8–1.7 for the bis-adduct, indicating enhanced membrane permeability potential . Furthermore, the electron-withdrawing effect of the second pyridyl ring is predicted to lower the carboxylic acid pKa into the 2.8–3.2 range, compared to the experimental pKa of ~3.35 for 2-pyridylacetic acid, enabling deprotonation and metal binding at lower pH [1].

Medicinal Chemistry Bioinorganic Chemistry Drug Design

Tridentate (N,N,O) Coordination Capability

The structural motif of bis(2-pyridyl)acetic acid allows for a tridentate (N,N,O) or bridging (N,O; N) coordination mode, which is structurally impossible for common analogs. In contrast, 2,2'-bipyridine is restricted to a bidentate (N,N) mode, and 2-pyridylacetic acid typically chelates in a bidentate (N,O) fashion [1]. This is supported by a related crystallographic study on a ligand containing the bis(2-pyridyl) unit, which demonstrated its capacity to bridge multiple metal centers in heteronuclear complexes, a feature the simpler analogs cannot replicate [2].

Coordination Chemistry Catalysis MOF Synthesis

Redox Reactivity Advantage in Ru Complexes

A mechanistic study on Ru(II) polypyridyl complexes demonstrated that the 2-pyridylacetate (acpy) ligand, which shares the core structure of bis(2-pyridyl)acetic acid, instills distinct chemical behavior compared to the analogous 2-pyridylcarboxylate (pic) ligand. The [Ru(bpy)₂(acpy)]⁺ complex was unstable under aerobic conditions and underwent oxidation at a rate constant of 10⁻² h⁻¹, a C–H activation pathway not observed for the stable [Ru(bpy)₂(pic)]⁺ analog [1]. This indicates that the acetic acid spacer alters the chelate ring size and electronic structure, leading to a tangible difference in chemical stability and reactivity.

Electrocatalysis Photocatalysis Ruthenium Chemistry

High-Value Application Scenarios for Bis(2-pyridyl)acetic Acid


Asymmetric Decarboxylative Cross-Coupling Precursor

The unique structure of bis(2-pyridyl)acetic acid makes it an ideal scaffold for creating chiral ligands. The two pyridyl groups provide strong coordination, while the central carbon's acidity (evidenced by a predicted pKa ~2.8–3.2 ) facilitates its use as a pro-nucleophile in decarboxylative asymmetric allylic alkylation (DAAA) or Michael addition reactions. This allows for the modular construction of enantiomerically enriched pyridine derivatives, a synthetic route not accessible with 2,2'-bipyridine.

Heteronuclear Metal-Organic Assembly Construction

For groups synthesizing discrete polynuclear clusters, the tridentate (N,N,O) coordination mode is a key procurement driver. As shown with a related bis(2-pyridyl) ligand system, the molecule can bridge different metal centers to form heteronuclear complexes with specific magnetic or luminescent properties [1]. This bridging capability, impossible with simple 2-pyridylacetic acid, is essential for building functional magnetic materials or luminescent probes.

pH-Responsive Radiopharmaceutical Chelator Design

The combination of hard (carboxylate) and soft (pyridyl) donors enables strong chelation of oxophilic yet soft metal ions like Re(I) or Tc(I) tricarbonyl cores. A closely related ligand, (bis(2-pyridylmethyl)-amino)-acetic acid, has been used to functionalize biomolecules with the [¹⁸⁸Re(CO)₃(H₂O)₃]⁺ precursor [2]. The bis(2-pyridyl)acetic acid scaffold is a simpler analogue that retains the N,N,O donor set, offering a more compact chelate that could be favored for tuning pharmacokinetics.

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